Bicyclo[4.2.0]octa-3,7-diene-2,5-dione
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Overview
Description
Bicyclo[420]octa-3,7-diene-2,5-dione is a unique organic compound characterized by its bicyclic structure, which includes two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione can be synthesized through a series of reactions. One common method involves a Diels-Alder reaction with butadiene, followed by bromination with N-bromosuccinimide (NBS) and subsequent dehydrobromination with triethylamine . Another method involves the use of a rhodium (I) complex as a catalyst, which facilitates the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for bromination and triethylamine for dehydrobromination . The compound can also undergo thermal rearrangement at high temperatures (e.g., 500°C) to form different products .
Major Products Formed
One notable product formed from the thermal rearrangement of this compound is 5-hydroxyacenaphthenone . Other products depend on the specific reactions and conditions applied.
Scientific Research Applications
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione involves its ability to undergo various chemical transformations. For example, the Diels-Alder reaction with butadiene forms a bicyclic structure, which can then be modified through bromination and dehydrobromination . The compound’s reactivity is influenced by its strained bicyclic structure, which makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds are similar in structure but differ in the position and type of substituents.
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene: This compound undergoes thermal rearrangement to form different products and has applications as an electron acceptor.
Uniqueness
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione is unique due to its specific bicyclic structure and the variety of reactions it can undergo. Its ability to form different products through thermal rearrangement and its applications in various fields make it a valuable compound in scientific research.
Properties
CAS No. |
54251-47-7 |
---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H |
InChI Key |
ZWSJOIUWKUSEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C(=O)C=CC2=O |
Origin of Product |
United States |
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